molecular formula C14H14N2O2 B6368116 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine CAS No. 1111114-37-4

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine

Cat. No.: B6368116
CAS No.: 1111114-37-4
M. Wt: 242.27 g/mol
InChI Key: FHMJDTLAXUVELT-UHFFFAOYSA-N
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Description

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl group bearing a dimethylaminocarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a suitable pyridine derivative under conditions that promote the formation of the desired product. Common reagents used in this synthesis include palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
  • 4-(Dimethylcarbamoyl)benzeneboronic acid

Uniqueness

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N,N-dimethyl-4-(6-oxo-1H-pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-8-6-10(7-9-11)12-4-3-5-13(17)15-12/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJDTLAXUVELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683061
Record name N,N-Dimethyl-4-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-37-4
Record name N,N-Dimethyl-4-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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